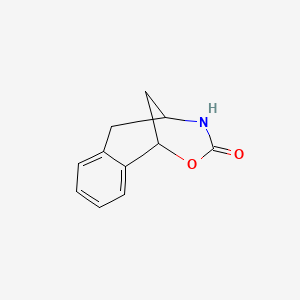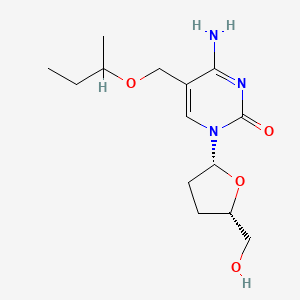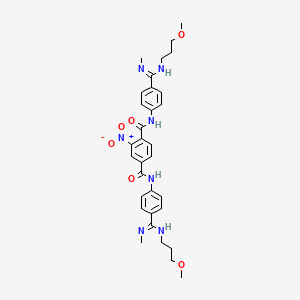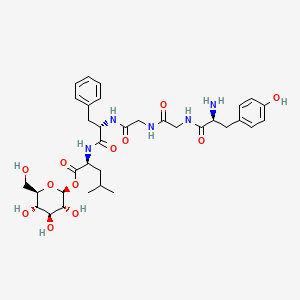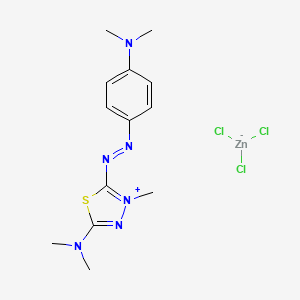
5-(Dimethylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-bis (2-hydroxyethyl)oleamide, also known as N,N-bis (2-hydroxyethyl)-9-octadecenamide, is a fatty acid amide derived from oleic acid and diethanolamine. This compound is known for its surfactant properties and is widely used in various industrial applications, including as a lubricant, emulsifier, and anti-static agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N-bis (2-hydroxyethyl)oleamide is synthesized through the reaction of oleic acid with diethanolamine in a 1:1 molar ratio. The reaction is typically catalyzed by orthophosphoric acid and carried out at a temperature of 140°C. The reaction follows a first-order kinetic model, and the yield can be optimized using a Taguchi orthogonal array method .
Industrial Production Methods: In industrial settings, the synthesis of N,N-bis (2-hydroxyethyl)oleamide involves the same basic reaction but on a larger scale. The process includes the careful control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-bis (2-hydroxyethyl)oleamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of esters and ethers.
Wissenschaftliche Forschungsanwendungen
N,N-bis (2-hydroxyethyl)oleamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the stabilization of biological samples and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems and as a bioactive compound with anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of N,N-bis (2-hydroxyethyl)oleamide involves its interaction with lipid membranes and proteins. It acts as a surfactant, reducing surface tension and stabilizing emulsions. The compound also interacts with peroxisome proliferator-activated receptor alpha (PPAR-α), influencing lipid metabolism and exhibiting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
N,N-bis (2-hydroxyethyl)stearamide: Similar structure but derived from stearic acid.
N,N-bis (2-hydroxyethyl)palmitamide: Derived from palmitic acid.
N,N-bis (2-hydroxyethyl)linoleamide: Derived from linoleic acid.
Uniqueness: N,N-bis (2-hydroxyethyl)oleamide is unique due to its unsaturated oleic acid backbone, which imparts different physical and chemical properties compared to its saturated counterparts. This unsaturation allows for greater flexibility and reactivity in various applications, making it a versatile compound in both industrial and research settings .
Eigenschaften
CAS-Nummer |
84989-56-0 |
|---|---|
Molekularformel |
C13H19Cl3N6SZn |
Molekulargewicht |
463.1 g/mol |
IUPAC-Name |
5-[[4-(dimethylamino)phenyl]diazenyl]-N,N,4-trimethyl-1,3,4-thiadiazol-4-ium-2-amine;trichlorozinc(1-) |
InChI |
InChI=1S/C13H19N6S.3ClH.Zn/c1-17(2)11-8-6-10(7-9-11)14-15-12-19(5)16-13(20-12)18(3)4;;;;/h6-9H,1-5H3;3*1H;/q+1;;;;+2/p-3 |
InChI-Schlüssel |
BXTWGAGYWLZORL-UHFFFAOYSA-K |
Kanonische SMILES |
C[N+]1=C(SC(=N1)N(C)C)N=NC2=CC=C(C=C2)N(C)C.Cl[Zn-](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,10-Anthracenedione, 1,1'-[(4-methyl-1,3-phenylene)diimino]bis-](/img/structure/B12803458.png)

![3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-amine; terephthalic acid](/img/structure/B12803460.png)
![[5-(adamantane-1-carbonyloxy)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl adamantane-1-carboxylate](/img/structure/B12803469.png)
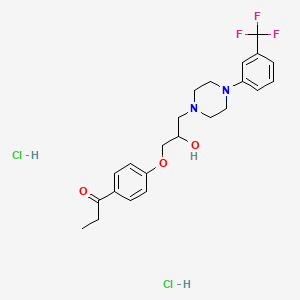
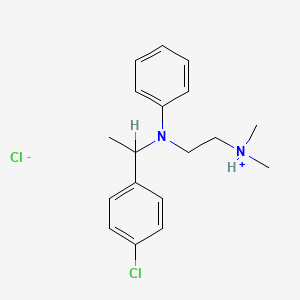
![[3,5-Diacetoxy-4-[3,5-diacetoxy-4-(3,4,5-triacetoxyphenoxy)phenoxy]phenyl] acetate](/img/structure/B12803486.png)
